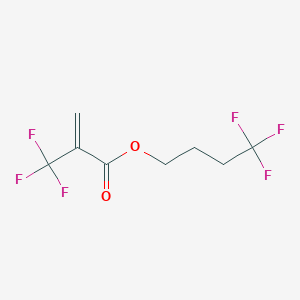
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate is a fluorinated organic compound with the molecular formula C8H8F6O2. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 4,4,4-trifluorobutanol with 2-(trifluoromethyl)acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems. The compound can also form stable complexes with metal ions, which are useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with similar reactivity but different structural features.
4,4,4-Trifluoro-2-methyl-1-butanol: A related alcohol with distinct chemical properties and applications
Uniqueness
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate stands out due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
91520-36-4 |
|---|---|
Molekularformel |
C8H8F6O2 |
Molekulargewicht |
250.14 g/mol |
IUPAC-Name |
4,4,4-trifluorobutyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-5(8(12,13)14)6(15)16-4-2-3-7(9,10)11/h1-4H2 |
InChI-Schlüssel |
AMUPJMOLTJOINK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OCCCC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)
![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)
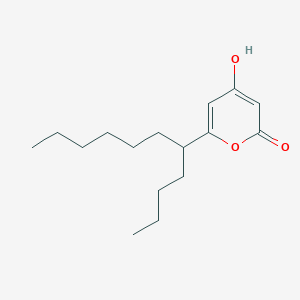
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)

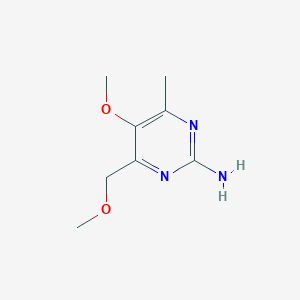
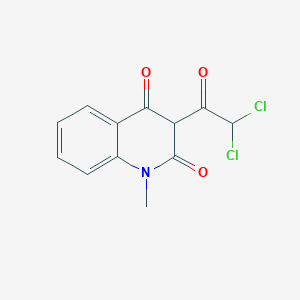
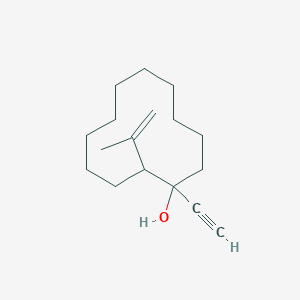
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
